molecular formula C12H14N4O4 B2558767 N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 367928-08-3

N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B2558767
CAS No.: 367928-08-3
M. Wt: 278.268
InChI Key: GBMIVXHBGSJVEX-UHFFFAOYSA-N
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Description

“N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitroaniline and 2-(3-oxopiperazin-2-yl)acetic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.

    Procedure: The 2-nitroaniline is reacted with 2-(3-oxopiperazin-2-yl)acetic acid under the specified conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide” can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N-(2-aminophenyl)-2-(3-oxopiperazin-2-yl)acetamide.

    Substitution: Formation of various substituted acetamides.

    Oxidation: Formation of oxidized derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide” depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. In the case of anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific structure, which combines a nitrophenyl group with an oxopiperazinyl acetamide moiety. This unique combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c17-11(7-9-12(18)14-6-5-13-9)15-8-3-1-2-4-10(8)16(19)20/h1-4,9,13H,5-7H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMIVXHBGSJVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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